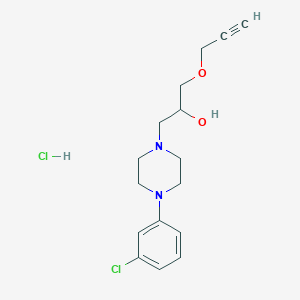

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride is a piperazine-based compound characterized by a 3-chlorophenyl-substituted piperazine ring, a propan-2-ol backbone, and a propargyloxy (prop-2-yn-1-yloxy) side chain. Its hydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2.ClH/c1-2-10-21-13-16(20)12-18-6-8-19(9-7-18)15-5-3-4-14(17)11-15;/h1,3-5,11,16,20H,6-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIADCPADWEEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine derivatives, differing primarily in substituents on the aryl ring, backbone modifications, and functional groups. Below is a detailed comparison:

Substituent Variations on the Piperazine Ring

- 3-Chlorophenyl Group : A defining feature of the target compound, the 3-chlorophenyl group is also present in analogs like 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride (). This substituent enhances affinity for serotonin and dopamine receptors due to its electron-withdrawing nature .

- Fluorophenyl and Trifluoromethylphenyl Groups : Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a, ) and 1-(3-(trifluoromethyl)phenyl)piperazine derivatives () exhibit increased lipophilicity and metabolic stability compared to the chloro-substituted target compound .

Backbone Modifications

- Propan-2-ol vs. Urea Backbones: The target compound’s propan-2-ol backbone contrasts with urea-linked analogs (e.g., compounds 1f, 1g, 11a–11o in and ).

- Propargyloxy Side Chain : The propargyloxy group in the target compound introduces alkyne functionality, which is absent in analogs like 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (). This group may confer click chemistry compatibility for bioconjugation or improve pharmacokinetic properties .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Research Findings and Functional Insights

- Receptor Binding : The 3-chlorophenyl-piperazine motif is associated with high affinity for 5-HT1A and D2 receptors, as seen in analogs like 1-(3-chlorophenyl)piperazine hydrochloride (). The propargyloxy group in the target compound may further modulate selectivity .

- Synthetic Yields : Urea derivatives (e.g., 11a–11o) exhibit yields of 83–89% (), while piperazine-ether analogs (e.g., 10e in ) show lower yields (~37%), suggesting steric or electronic challenges in propargyloxy incorporation .

- Analytical Characterization : ESI-MS and ¹H-NMR are standard for confirming molecular weights and structural integrity, as demonstrated for urea derivatives () and impurities () .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride, and how can intermediates be optimized?

The synthesis typically involves two key steps: (1) alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol to form the propanol intermediate, and (2) coupling with a propargyl ether derivative under basic conditions (e.g., sodium hydride). To optimize intermediates, researchers should monitor reaction progress via TLC and adjust stoichiometry to minimize side products. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane . For scale-up, solvent selection (e.g., DMF or THF) and catalyst efficiency (e.g., phase-transfer catalysts) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural integrity. Key signals include:

- ¹H NMR : A triplet for the propargyl proton (~2.5 ppm), a multiplet for the piperazine protons (2.8–3.5 ppm), and a doublet for the chlorophenyl aromatic protons (7.2–7.4 ppm).

- ¹³C NMR : Peaks at ~75 ppm (propargyl carbons) and 50–60 ppm (piperazine carbons).

Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺, expected at m/z ~392.1. Purity analysis via HPLC with a C18 column and UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding receptor selectivity?

Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., cell lines, radioligands). To address this:

- Perform competitive binding assays using standardized protocols (e.g., CHO cells expressing human 5-HT₁A or D₂ receptors).

- Compare results with structurally similar analogs (e.g., 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-ol) to identify substituent effects .

- Use molecular docking studies to predict binding affinities, focusing on the chlorophenyl and propargyloxy moieties’ spatial orientation .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

The propargyl group may undergo oxidative metabolism. Strategies include:

- Isosteric replacement : Substitute the propargyloxy moiety with a cyclopropylmethoxy group to reduce CYP450-mediated oxidation.

- Deuterium labeling : Replace labile hydrogen atoms in the propargyl group with deuterium to slow metabolism.

- In vitro microsomal assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation and identify vulnerable sites .

Q. How does the stereochemistry of the propan-2-ol moiety influence pharmacological activity, and how can enantiomeric purity be ensured?

The (R)-enantiomer may exhibit higher affinity for certain GPCRs due to chiral center interactions. To ensure enantiomeric purity:

- Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase.

- Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral resolving agents (e.g., tartaric acid derivatives).

- Validate using circular dichroism (CD) spectroscopy to correlate optical rotation with biological activity .

Q. What computational methods are most effective for predicting the physicochemical properties and toxicity profile of this compound?

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (target ~2.5), aqueous solubility, and blood-brain barrier permeability.

- Toxicity screening : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity linked to the chlorophenyl group.

- Molecular dynamics simulations : Assess stability in lipid bilayers to predict membrane penetration .

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in animal models of neurological disorders?

- Dose range : Start with 0.1–10 mg/kg (intraperitoneal) in rodent models, based on IC₅₀ values from in vitro assays.

- Behavioral endpoints : Use the forced swim test (depression) or Morris water maze (cognitive function).

- Biomarker analysis : Measure plasma levels of BDNF or cortical serotonin via ELISA post-administration.

- Include a positive control (e.g., citalopram for depression models) and validate statistical power with ANOVA followed by post-hoc tests .

Q. Key Considerations for Methodological Rigor

- Reproducibility : Document reaction conditions (temperature, solvent purity) and biological assay protocols in detail.

- Data validation : Use triplicate measurements for IC₅₀ determinations and blinded analyses in behavioral studies.

- Ethical compliance : Adhere to ARRIVE guidelines for animal research and obtain institutional review board approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.